molecular formula C8H6IN3O2 B13512851 methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13512851
M. Wt: 303.06 g/mol
InChI Key: AHHNESLBRALPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (CAS RN: 2580250-34-4) is a heterocyclic compound with the molecular formula C₉H₇IN₂O₂ and a molecular weight of 318.07 g/mol . It features a pyrazolo[3,4-b]pyridine core substituted with an iodine atom at position 3 and a methyl ester group at position 4.

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)5-3-2-4-6(9)11-12-7(4)10-5/h2-3H,1H3,(H,10,11,12)

InChI Key

AHHNESLBRALPGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NNC(=C2C=C1)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Precursor Pyrazolopyridine Derivatives

One prevalent method involves the iodination of pre-formed pyrazolopyridine intermediates, typically using iodine in the presence of oxidizing agents or catalysts. For example, a reported procedure involves treating 1H-pyrazolo[3,4-b]pyridine derivatives with iodine in acetic acid or ethanol, often with an oxidant such as hydrogen peroxide or potassium iodate, to selectively introduce iodine at the 3-position of the pyridine ring.

Experimental Example:

  • Iodination of 1H-pyrazolo[3,4-b]pyridine using iodine (I₂) and potassium iodate (KIO₃) in acetic acid at room temperature yields the 3-iodo derivative with high regioselectivity and yields exceeding 80% (see reference,).

Advantages:

  • Simple reaction setup.
  • High regioselectivity.
  • Good yields.

Limitations:

  • Use of excess iodine or oxidants.
  • Potential formation of polyiodinated by-products requiring purification.

Multi-step Synthesis via Intermediate Functionalization

Another approach involves constructing the pyrazolopyridine core first, then introducing iodine through a halogenation step. This method often employs Suzuki-Miyaura coupling to assemble the core, followed by electrophilic iodination at the desired position.

Example:

  • Synthesis begins with a brominated precursor, which undergoes palladium-catalyzed coupling with boronic acids, followed by iodination using N-iodosuccinimide (NIS) in acetonitrile at 0–25°C, affording the target compound with yields around 75–85% (see reference,).

Advantages:

  • Precise control over substitution patterns.
  • Compatibility with various functional groups.

Limitations:

  • Requires multiple steps.
  • Use of expensive palladium catalysts.

Alternative Routes Using Halogen Exchange or Radical Methods

Recent research explores radical-mediated halogen exchange or photochemical methods to replace bromine or chlorine with iodine, especially for late-stage functionalization.

Example:

  • Photochemical iodination of brominated pyrazolopyridines using iodine and UV light, achieving selective substitution with moderate yields (~60–70%).

Advantages:

  • Potential for late-stage modification.
  • Mild reaction conditions.

Limitations:

  • Lower yields.
  • Less control over regioselectivity.

Research Outcomes and Data Tables

Method Reagents Conditions Yield (%) Advantages Limitations
Direct iodination I₂, oxidant (KIO₃) Room temp, acetic acid 80–85 Simple, high yield Excess iodine, purification needed
Palladium-catalyzed coupling + NIS Pd catalyst, NIS 0–25°C, acetonitrile 75–85 Regioselectivity, functional group tolerance Multi-step, catalyst cost
Radical/Photochemical I₂, UV light Mild, ambient 60–70 Late-stage functionalization Lower selectivity, moderate yield

Notes on Industrial Scalability and Cost-Effectiveness

Patents and recent research emphasize the importance of developing cost-effective, scalable methods suitable for industrial production. The use of inexpensive reagents such as iodine and common solvents (e.g., acetonitrile, ethanol) combined with mild conditions makes these routes promising.

For example, the method disclosed in patent CN102491974 involves iodination of 3-iodo-1H-pyrazolo[3,4-b]pyridine using iodine and potassium iodide, followed by purification steps that are amenable to scale-up. The process achieves high yields (~82.5%) and uses readily available reagents, aligning with industrial requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Comparison with Similar Compounds

Key Research Findings

Bromothiophene-containing derivatives (e.g., ) exhibit strong anti-diabetic activity due to enhanced binding to α-glucosidase, attributed to the electron-withdrawing bromine and sulfur heteroatom .

Ester vs. Carboxylic Acid Functionalization :

  • Methyl/ethyl esters (e.g., target compound) improve lipophilicity and membrane permeability, whereas carboxylic acid derivatives () enhance water solubility, critical for pharmacokinetic optimization .

Synthetic Efficiency: Pd-catalyzed methods () achieve high regioselectivity for chloro and fluorophenyl substituents, while ionic liquid-mediated syntheses () offer eco-friendly, high-yield routes for cyano-substituted derivatives .

Biological Activity :

  • 4-Fluorophenyl and cyclobutyl groups () improve CFTR protein binding affinity, highlighting the role of steric and electronic effects in drug design .

Biological Activity

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-b]pyridine core with an iodine atom at the 3-position and a carboxylate group at the 6-position. The molecular formula is C8H7IN2O2C_8H_7IN_2O_2, and its molecular weight is approximately 259.05 g/mol .

Synthesis Methods:
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the iodination of pyrazolopyridine precursors. A common approach includes:

  • Starting Material: 5-bromo-1H-pyrazolo[3,4-b]pyridine
  • Iodination Agent: N-iodosuccinimide (NIS)
  • Reaction Conditions: Standard laboratory conditions optimized for yield and purity .

Biological Activity

Research indicates that methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate exhibits significant biological activity, particularly in the areas of cancer therapy and antimicrobial action.

Anticancer Properties

The compound has been evaluated for its potential as a fibroblast growth factor receptor (FGFR) kinase inhibitor. In vitro studies revealed that certain derivatives of pyrazolo[3,4-b]pyridine showed promising antitumor activity against FGFR1-driven cancer models . The mechanism of action involves the inhibition of kinase activity, which disrupts cellular signaling pathways essential for tumor growth.

Table 1: Anticancer Activity Data

CompoundTargetIC50 (µM)Study Reference
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylateFGFR0.5
Derivative 7nFGFR0.2

Antimicrobial Activity

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Study Reference
E. coli15
S. aureus10

The biological activity of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition: The compound binds to the active sites of kinases, preventing phosphorylation events crucial for cell proliferation and survival.
  • Receptor Modulation: It may also modulate receptors involved in inflammatory responses and cell signaling pathways .

Case Studies

Case Study 1: FGFR Inhibition
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was identified as a potent inhibitor of FGFR with significant antitumor effects in xenograft models. The study highlighted its potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial properties of this compound against resistant bacterial strains. Results indicated that it could effectively inhibit growth at low concentrations, suggesting a valuable application in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate?

Answer:
A robust protocol involves aminocarbonylation reactions starting from 3-iodo-1H-pyrazolo[3,4-b]pyridine. This method avoids gaseous CO by generating it in situ using formic acid, mesyl chloride, and triethylamine in a sealed two-chamber reactor (COware®). Primary amines react efficiently to yield carboxamide derivatives with >95% purity. Key steps include optimizing reaction time (1–3 hours) and temperature (80–100°C) to minimize side reactions . Alternative routes may involve electrophilic substitution with iodine sources (e.g., NIS) under acidic conditions, followed by esterification .

How should researchers characterize the structural integrity of this compound?

Answer:
Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and ester/iodo group integrity. X-ray crystallography resolves bond lengths and angles, critical for confirming the pyrazolo[3,4-b]pyridine core and iodine substitution pattern. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm error). For purity, use HPLC with a C18 column and UV detection at 254 nm .

What safety protocols are essential for handling this compound?

Answer:

  • Avoid contact with strong oxidizers/acids to prevent hazardous reactions.
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation of dust/vapors.
  • Store in a cool, dry place under inert atmosphere (N₂/Ar). In case of skin contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

How can researchers design experiments to study its kinase inhibition potential?

Answer:
Use kinase profiling assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases. Prioritize kinases with ATP-binding pockets compatible with the pyrazolo[3,4-b]pyridine scaffold. Validate hits via isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For cellular studies, employ anti-proliferative assays (e.g., MTT on prostate cancer lines) with IC₅₀ calculations. Compare results to structurally similar compounds (e.g., 6-methyl derivatives) to identify SAR trends .

How to address contradictory data in biological activity studies?

Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigate by:

Repeating assays in triplicate across multiple cell lines.

Validating compound purity via LC-MS before testing.

Cross-referencing with structurally analogous compounds (e.g., ethyl ester derivatives) to confirm trends. For example, anti-inflammatory activity in pyrazolo[3,4-b]pyridines may require specific substituents (e.g., trifluoromethyl groups), which this compound lacks .

What strategies optimize its pharmacological activity through derivatization?

Answer:

  • Aminocarbonylation : Introduce primary/secondary amines to the 3-iodo position to enhance solubility or target affinity. For example, substituting with piperazine improves blood-brain barrier penetration .
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura reactions to replace iodine with aryl/heteroaryl groups, broadening scaffold diversity. Optimize ligand choice (e.g., XPhos) for high yields (>80%) .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation (e.g., sodium salt) to improve bioavailability .

How to evaluate its potential in autophagy induction or mTOR pathway modulation?

Answer:

  • Autophagy Assays : Use GFP-LC3 transfection in HEK293 cells and monitor puncta formation via fluorescence microscopy. Compare to positive controls (e.g., rapamycin).
  • mTOR/p70S6K Inhibition : Perform Western blotting to assess phosphorylation levels of mTOR (Ser2448) and p70S6K (Thr389). Dose-response studies (0.1–10 µM) can establish potency relative to known inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.